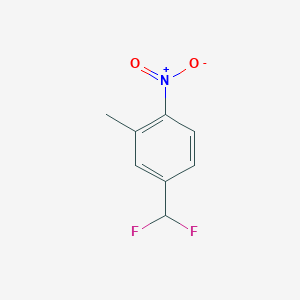

4-(Difluoromethyl)-2-methyl-1-nitrobenzene

Description

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-methyl-1-nitrobenzene |

InChI |

InChI=1S/C8H7F2NO2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 |

InChI Key |

CNOPGJKFGDUVRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-(Difluoromethyl)-2-methyl-1-nitrobenzene CAS number lookup

Executive Summary

4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS: 1261851-70-0 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents. It serves as a critical building block for introducing the difluoromethyl (

This guide provides a validated technical framework for the identification, synthesis, and application of this compound, designed for medicinal chemists and process development scientists.

Part 1: Identification & Verification (The Lookup Protocol)

Correctly identifying fluorinated nitrobenzenes is prone to error due to the existence of multiple regioisomers (e.g., 2-difluoromethyl-4-methyl...). Use the following data to validate your material.

Core Identity Data

| Parameter | Value |

| CAS Number | 1261851-70-0 |

| Chemical Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene |

| Molecular Formula | |

| Molecular Weight | 187.14 g/mol |

| SMILES | CC1=C(C=CC(=C1)C(F)F)[O-] |

| InChIKey | Predicted:KVNRLN... (Verify via ChemDraw/database) |

| Appearance | Pale yellow solid or oil (depending on purity/temperature) |

Isomer differentiation

The primary risk in sourcing is confusing the target with its isomers.

-

Target: Methyl at C2 , Difluoromethyl at C4 (relative to Nitro at C1).

-

Common Impurity/Isomer: 2-(Difluoromethyl)-4-methyl-1-nitrobenzene.

Verification Workflow:

-

NMR Check: The target will show a characteristic triplet for the

proton at -

Coupling: The aromatic proton pattern must be consistent with 1,2,4-substitution.

Part 2: Synthesis Protocol

While "Make vs. Buy" analysis often favors purchasing for small scales, custom synthesis is required for bulk or when specific isotopic labeling is needed. The most robust route involves the deoxofluorination of the corresponding aldehyde.

Retrosynthetic Analysis

The most reliable disconnection is at the benzylic carbon-fluorine bond, tracing back to 3-methyl-4-nitrobenzaldehyde .

Figure 1: Deoxofluorination pathway converting the aldehyde functionality to the difluoromethyl group.

Detailed Methodology (DAST Fluorination)

Safety Warning: DAST (Diethylaminosulfur trifluoride) can react violently with water and decomposes at high temperatures. Perform all operations behind a blast shield in a fume hood.

Reagents:

-

Substrate: 3-Methyl-4-nitrobenzaldehyde (1.0 eq)

-

Reagent: DAST (1.5 - 2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 3-methyl-4-nitrobenzaldehyde (e.g., 1.0 g, 6.06 mmol).

-

Solvation: Add anhydrous DCM (10-15 mL) and stir to dissolve. Cool the system to 0°C using an ice bath.

-

Addition: Slowly add DAST (1.6 mL, ~12 mmol) dropwise via syringe over 10-15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc) or LC-MS.

-

Quenching (Critical): Cool the mixture back to 0°C. Quench by slow, dropwise addition of saturated aqueous

. Note: Vigorous -

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85%

Part 3: Sourcing & Quality Control

When purchasing this intermediate, vendor reliability varies. Use this decision matrix to ensure material integrity.

Figure 2: Procurement decision tree emphasizing structural verification to avoid isomer confusion.

Purity Specifications

-

HPLC Purity: >97% (Area %)

-

H-NMR: No aldehyde proton signal (

ppm). Distinct triplet for -

Water Content: <0.5% (Critical if used in subsequent water-sensitive coupling reactions).

Part 4: Applications in Drug Discovery[2]

The 4-(difluoromethyl)-2-methyl-1-nitrobenzene scaffold is a "privileged structure" in medicinal chemistry.

Bioisosterism & Pharmacology

The difluoromethyl group acts as a lipophilic hydrogen bond donor .

-

Acidity: The

bond in -

Lipophilicity: It increases

compared to the parent aldehyde or alcohol, improving blood-brain barrier (BBB) penetration.

Downstream Chemistry

The nitro group is typically reduced to an aniline, enabling:

-

Amide Coupling: Reaction with acid chlorides to form kinase inhibitors.

-

Buchwald-Hartwig Amination: Pd-catalyzed coupling to heteroaryl halides.

-

Sandmeyer Reaction: Conversion to halides for further functionalization.

References

-

Chemical Identification: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. ChemShuttle Catalog. CAS 1261851-70-0. Link

-

Synthetic Methodology (DAST): Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574-578. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

-

Precursor Data: 3-Methyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. PubChem Compound Summary for CID 2737014. Link

4-(Difluoromethyl)-2-methyl-1-nitrobenzene molecular weight and formula

An In-depth Technical Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, a specialized nitroaromatic compound. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust insights for research and development applications. The presence of three distinct functional groups—nitro, methyl, and difluoromethyl—on the benzene scaffold suggests its potential as a versatile intermediate in the synthesis of complex chemical entities.

Molecular Identity and Physicochemical Properties

4-(Difluoromethyl)-2-methyl-1-nitrobenzene is a derivative of toluene and nitrobenzene, incorporating a difluoromethyl group, which is of significant interest in medicinal chemistry. The difluoromethyl group can act as a bioisostere of hydroxyl, thiol, or amine moieties and can modulate properties like lipophilicity and metabolic stability.

Table 1: Core Molecular and Predicted Physicochemical Properties

| Identifier | Value | Source/Method |

| IUPAC Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | IUPAC Nomenclature |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₈H₇F₂NO₂ | Calculated |

| Molecular Weight | 187.15 g/mol | Calculated |

| Predicted Physical State | Liquid or low-melting solid | Analogy to similar nitroaromatics[1][2] |

| Predicted Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | General properties of nitroaromatics[3] |

The electronic character of the aromatic ring is heavily influenced by its substituents. The nitro group is a potent electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. Conversely, the methyl group is a weak electron-donating group. The difluoromethyl group also acts as an electron-withdrawing group through a strong inductive effect.

Synthesis and Reactivity

A plausible synthetic route to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene would likely involve the modification of a commercially available substituted toluene or nitrobenzene derivative. One potential pathway begins with 2-methyl-4-nitroaniline, proceeding through a Sandmeyer reaction to introduce a functional group that can then be converted to the difluoromethyl moiety. An alternative, more direct approach would be the difluoromethylation of a suitable nitrotoluene precursor.

Proposed Synthetic Pathway: Radical Difluoromethylation

Direct C-H difluoromethylation represents an efficient strategy for synthesizing such compounds.[4] This approach would likely start from 2-methyl-1-nitrobenzene.

Caption: Proposed synthesis via radical difluoromethylation.

Exemplary Protocol for Radical Difluoromethylation

This protocol is adapted from general procedures for the C-H difluoromethylation of aromatic compounds.[4]

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-methyl-1-nitrobenzene (1 equivalent).

-

Add a suitable solvent, such as a mixture of acetonitrile and water.

-

Add the difluoromethylating agent, for example, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, 2-3 equivalents).

-

Add a radical initiator, such as tert-butyl hydroperoxide (TBHP, 2-3 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.

Spectroscopic Characterization Profile

The structural features of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene would give rise to a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic region (7.0-8.5 ppm): Three signals for the aromatic protons, showing complex splitting patterns.[5]- Difluoromethyl group (-CHF₂): A triplet (¹JHF ≈ 50-60 Hz) between 6.5-7.5 ppm.[6]- Methyl group (-CH₃): A singlet around 2.5 ppm.[7] |

| ¹³C NMR | - Aromatic carbons: Signals in the 120-150 ppm range.[5]- Difluoromethyl carbon: A triplet (¹JCF ≈ 230-240 Hz) around 115 ppm.[6]- Methyl carbon: A signal around 15-20 ppm. |

| ¹⁹F NMR | - A doublet corresponding to the two equivalent fluorine atoms, with coupling to the adjacent proton (¹JFH ≈ 50-60 Hz). |

| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8]- C-F stretching vibrations in the fingerprint region (1100-1000 cm⁻¹).- C-H stretching for the aromatic ring and methyl group just above and below 3000 cm⁻¹, respectively.[7] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 187. Subsequent fragmentation would likely involve the loss of NO₂, O, or F. |

Potential Applications in Drug Discovery and Materials Science

Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of industrial chemicals, including pharmaceuticals, dyes, and agrochemicals.[9] The introduction of fluorine-containing groups like the difluoromethyl moiety is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Role as a Synthetic Intermediate

The primary utility of this compound is as a building block. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic rings (e.g., benzimidazoles).

Sources

- 1. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. nbinno.com [nbinno.com]

Section 1: Compound Identification and Analogue-Based Hazard Assessment

An In-depth Technical Safety Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

4-(Difluoromethyl)-2-methyl-1-nitrobenzene is an aromatic compound featuring a nitro group, a methyl group, and a difluoromethyl group. These functional groups dictate its chemical reactivity and toxicological profile. The primary hazards are associated with the nitroaromatic moiety, which is known for its systemic toxicity, particularly its ability to induce methemoglobinemia. The presence of fluorine may also introduce additional considerations regarding thermal decomposition products.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| CAS Number | Not assigned / Not readily available |

| Canonical SMILES | CC1=C(C=C(C=C1)C(F)F)[O-] |

Inferred GHS Hazard Classification

This classification is extrapolated from closely related analogues such as 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene and various other substituted nitrobenzenes.[1][2][3] It should be treated as a provisional and precautionary assessment.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1/2 | H372/H373: Causes damage to organs (blood, liver, kidneys) through prolonged or repeated exposure |

Signal Word: Danger

Hazard Pictograms:

| GHS06: Skull and Crossbones | GHS07: Exclamation Mark | GHS08: Health Hazard |

Section 2: Physicochemical and Reactivity Profile

The physical properties are inferred from similar compounds.[4] Stability data is derived from general knowledge of nitroaromatics.

| Property | Inferred Value / Remarks | Source (Analogue) |

| Physical Form | Likely a yellow liquid or low-melting solid at room temperature. | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane). | [1] |

| Stability | Stable under normal laboratory storage and handling conditions. | [1][4] |

| Conditions to Avoid | High temperatures, open flames, sparks, and exposure to strong light. | [6] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | [6] |

| Hazardous Decomposition Products | Upon combustion, may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen fluoride (HF). | [6] |

Section 3: Core Toxicological Profile: The Nitroaromatic Hazard

The most significant and insidious toxicological threat posed by 4-(Difluoromethyl)-2-methyl-1-nitrobenzene stems from its nitroaromatic structure. The primary mechanism of toxicity for this class of compounds is the induction of methemoglobinemia .

Causality of Methemoglobinemia: Upon absorption into the body (via skin contact, inhalation, or ingestion), the nitro group (-NO₂) is metabolically reduced. This process generates reactive intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). The resulting molecule, methemoglobin, is incapable of binding and transporting oxygen.[5] This leads to a state of functional anemia and cellular hypoxia, even with normal blood oxygen saturation readings.

Key Toxicological Effects:

-

Delayed Onset: A critical danger is that symptoms may be delayed by 2 to 4 hours after exposure.[5]

-

Primary Symptoms: The initial signs of exposure include headache, dizziness, nausea, and drowsiness. A key indicator is cyanosis, where the skin, lips, and nail beds take on a bluish or grayish discoloration due to the lack of oxygenated blood.[5]

-

Severe Exposure: Higher levels of methemoglobin can lead to rapid heart rate, shortness of breath, convulsions, and potentially death.[5]

-

Organ Damage: Prolonged or repeated exposure can cause damage to the liver, kidneys, and blood-forming tissues in the bone marrow.[5]

Section 4: Safe Handling and Engineering Controls

All work with this compound must be performed with the understanding that it is a potent systemic toxin with excellent dermal absorption. The following protocols are mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Safety Shower and Eyewash Station: Ensure immediate access to a functional and recently tested safety shower and eyewash station.[1]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid contaminating skin.[3]

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[3]

-

Skin and Body Protection: Wear a flame-resistant laboratory coat. Ensure cuffs are tucked into gloves. Do not wear shorts or open-toed shoes.

Workflow for Safe Handling

Caption: Standard workflow for handling hazardous nitroaromatic compounds.

Section 5: Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical aid.[5] Cleansing the entire contaminated area is of utmost importance.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[5]

Note to Physician: The primary hazard is methemoglobinemia. Treatment may involve the administration of oxygen and, in severe cases, Methylene Blue.[5]

Spill Response Protocol

Caption: Emergency response flowchart for a chemical spill.

Section 6: Storage and Disposal

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep it segregated from incompatible materials, particularly reducing agents and strong oxidizers.[6] The storage area should be accessible only to authorized personnel.

Disposal

All waste material, including contaminated absorbent material and empty containers, must be treated as hazardous waste. Dispose of the material through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[3][6]

References

-

Carl ROTH. Nitrobenzene Safety Data Sheet. Available at: [Link]

-

MilliporeSigma. 1-Fluoro-4-methyl-2-nitrobenzene Properties. Available at: [Link]

-

Environmental Protection Agency (EPA). 4-Fluoro-2-(4-methylphenoxy)-1-nitrobenzene Exposure Data. Available at: [Link]

-

PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene. Available at: [Link]

- Hu, J. et al. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2012.

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Acmec Biochemical. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene. Available at: [Link]

-

Vastani. Material Safety Data Sheet Nitrobenzene. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

This guide outlines the solubility profile, solvent selection strategy, and handling protocols for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene .

As a specific fluorinated intermediate often used in the synthesis of bioactive anilines (via reduction) or indoles, its solubility behavior is governed by the interplay between the electron-withdrawing nitro group, the lipophilic methyl group, and the unique hydrogen-bond donor/acceptor character of the difluoromethyl (-CHF₂) moiety.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, we must first analyze its structural determinants. Unlike simple nitrobenzenes, the -CHF₂ group introduces a "lipophilic hydrogen bond donor" character.

Structural Analysis & Solvation Mechanism

-

Nitro Group (-NO₂): A strong dipole that facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar organic solvents (Acetone, Ethyl Acetate). It makes the compound sparingly soluble in water.[1]

-

Difluoromethyl Group (-CHF₂):

-

Lipophilicity: Increases

(estimated range: 2.8 – 3.2), enhancing solubility in chlorinated solvents (DCM, Chloroform) and ethers. -

H-Bonding: The C-H bond in -CHF₂ is polarized by the two fluorine atoms, making it a weak hydrogen bond donor. This allows for better interaction with oxygenated solvents (THF, Ethers) compared to a -CF₃ group.

-

-

Methyl Group (-CH₃): Adds non-polar bulk, slightly reducing solubility in highly polar media (like methanol/water mixtures) while enhancing solubility in hydrocarbons compared to the non-methylated analog.

Predicted Solubility Profile

Based on structural analogs (e.g., 4-trifluoromethyl-nitrobenzene) and functional group contributions.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary extraction solvent; standard stock solution preparation. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Reaction media for nucleophilic substitutions; library storage. |

| Esters/Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | General workup; chromatography mobile phase. |

| Ethers | THF, MTBE, 2-MeTHF | High (>50 mg/mL) | Grignard/Lithiation reactions (if nitro group is tolerated/protected). |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Key Solvent: Used for hydrogenation/reduction reactions. Solubility increases significantly with heat. |

| Aliphatics | Hexanes, Heptane, Cyclohexane | Low (<5 mg/mL) | Antisolvent: Used to precipitate the compound during recrystallization. |

| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Immiscible phase for aqueous washes. |

Experimental Protocols (Self-Validating)

Since specific literature values for this intermediate may vary by batch purity and polymorph, researchers must validate solubility empirically.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Purpose: Qualitative assessment to select solvents for reactions or extractions.

-

Preparation: Weigh 10 mg of compound into a clear 1.5 mL HPLC vial.

-

Addition: Add 100 µL of the test solvent (Target concentration: 100 mg/mL).

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Cloudy/Solid Remains: Proceed to Step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing for 30 seconds between additions, until clear.

-

Calculation:

Protocol B: Quantitative Saturation Method (HPLC) (Tier 2)

Purpose: Precise data for formulation or crystallization design.

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may absorb nitro-aromatics).

-

Analysis: Dilute filtrate 100x with Acetonitrile and analyze via HPLC-UV (Detection @ 254 nm or 280 nm).

-

Note: Use a calibration curve of the compound in Acetonitrile.

-

Workflow Visualization

The following diagram illustrates the decision matrix for selecting a solvent system based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on chemical process requirements.

Critical Application Notes

Hydrogenation / Reduction

When reducing the nitro group to an aniline (a common next step), Ethanol is the preferred solvent.

-

Issue: The starting material may have limited solubility in cold ethanol (<20 mg/mL).

-

Solution: Heat the mixture to 40–50°C to fully dissolve before adding the catalyst (Pd/C or Raney Nickel) to ensure homogeneous reaction kinetics.

Partition Coefficient (LogD) Implications

With an estimated LogP > 2.5, this compound is highly lipophilic.

-

Extraction: During aqueous workup, the compound will partition >99% into the organic layer (DCM or EtOAc) at any pH.

-

Loss Prevention: Do not wash the organic layer with excessive volumes of pure methanol/water mixtures, as the compound has partial solubility in aqueous methanol.

Safety & Stability

-

DMSO Hazards: While highly soluble in DMSO, avoid heating nitro-aromatics in DMSO above 100°C due to the risk of thermal runaway/decomposition.

-

Peroxide Formation: If using THF or Ethers, ensure they are peroxide-free, as the difluoromethyl group can be radical-sensitive under oxidative stress.

References

-

PubChem Compound Summary. 1-Fluoro-2-methyl-4-nitrobenzene (Isomer Analog Data). National Center for Biotechnology Information. Link

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Methodology for solubility prediction).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

BenchChem. Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions. (Provides context on handling difluoro-substituted nitro precursors). Link

Sources

4-(Difluoromethyl)-2-methyl-1-nitrobenzene chemical structure analysis

An In-Depth Technical Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene: Structural Analysis, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS: 1261851-70-0), a critical fluorinated building block in medicinal chemistry and agrochemical development. We examine its role as a lipophilic hydrogen bond donor bioisostere, detail its spectroscopic signature (

Introduction: The Fluorine Effect in Drug Design

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group (

4-(Difluoromethyl)-2-methyl-1-nitrobenzene serves as a high-value intermediate. The ortho-methyl group provides steric bulk that can lock conformation in downstream active pharmaceutical ingredients (APIs), while the para-nitro group offers a versatile handle for reduction to an aniline, enabling further functionalization via Buchwald-Hartwig amination or diazotization.

Chemical Structure and Properties[2][3][4][5][6][7]

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | |

| CAS Number | 1261851-70-0 | |

| Molecular Formula | ||

| Molecular Weight | 187.14 g/mol | |

| Predicted LogP | 2.45 ± 0.3 | Increased lipophilicity vs. parent aldehyde. |

| H-Bond Donor | 1 (C-H of | Weak donor capability. |

| H-Bond Acceptor | 4 (O, F) | Nitro oxygens + Fluorines. |

| Rotatable Bonds | 1 |

Spectroscopic Characterization (Diagnostic Signals)

Accurate identification relies on the distinct coupling patterns between Hydrogen (

-

NMR (400 MHz,

-

6.65 ppm (

-

8.05 ppm (

-

7.40–7.50 ppm (

-

2.65 ppm (

-

6.65 ppm (

-

NMR (376 MHz,

-

-110.5 ppm (

-

-110.5 ppm (

-

IR Spectroscopy:

-

1530 & 1350 cm⁻¹: Asymmetric and symmetric

stretches. -

1100–1200 cm⁻¹: Strong C-F stretching vibrations.

-

Synthetic Pathway

The most reliable synthesis involves the nucleophilic deoxofluorination of the corresponding aldehyde precursor.

Retrosynthetic Analysis

The target molecule is accessed via 3-methyl-4-nitrobenzaldehyde .[1] The transformation converts the carbonyl oxygen into two fluorine atoms using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Caption: Deoxofluorination pathway converting the aldehyde carbonyl to the difluoromethyl moiety.

Experimental Protocol

Materials:

-

3-Methyl-4-nitrobenzaldehyde (1.0 equiv)[2]

-

DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen (

). Add 3-methyl-4-nitrobenzaldehyde and dissolve in anhydrous DCM ( -

Addition: Cool the solution to 0°C using an ice bath. Add DAST dropwise via syringe. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or LC-MS.[3]

-

Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous

. Note: Evolution of -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.

Reactivity & Downstream Applications

The nitro group is a "masked" amine. Following the construction of the difluoromethyl core, the nitro group is typically reduced to an aniline.[4]

Reduction Protocol (Fe/AcOH):

-

Reagents: Iron powder (3.0 equiv), Acetic Acid / Ethanol (1:1).

-

Conditions: Reflux for 2 hours.

-

Product: 4-(Difluoromethyl)-2-methylaniline .

-

Utility: This aniline is a prime substrate for Sandmeyer reactions (to install Halogens/CN) or amide coupling in drug synthesis.

Safety & Handling

Critical Hazards:

-

Energetic Profile: Nitro-aromatics possess high decomposition energy. Avoid overheating crude mixtures during distillation.

-

Fluorination Risks: DAST and Deoxo-Fluor release Hydrogen Fluoride (HF) upon hydrolysis. Glassware etched by HF can fail. Use plastic syringes for reagent transfer.

-

First Aid: Apply Calcium Gluconate gel immediately upon skin contact with HF-generating reagents.

-

-

Toxicity: Assume the compound is toxic by inhalation and ingestion (Category 3/4). Handle only in a fume hood.

References

-

Bioisosterism of Difluoromethyl Group

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

-

Synthesis Reagents (DAST/Deoxo-Fluor)

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis.

-

-

Precursor Identification (3-Methyl-4-nitrobenzaldehyde)

-

PubChem Compound Summary for CID 87637.

-

-

Target Compound Data

-

ChemShuttle Catalog Entry: 4-(difluoromethyl)-2-methyl-1-nitrobenzene (CAS 1261851-70-0).

-

Sources

Navigating the Acquisition of High-Purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the accessibility of high-purity, specialized chemical intermediates is a critical rate-limiting step in the discovery pipeline. This guide provides an in-depth technical overview of the sourcing, acquisition, and quality verification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS No. 124333-03-9), a compound of interest for its potential applications in medicinal chemistry. The strategic incorporation of the difluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and bioavailability.[1][2] This makes its precursors, such as 4-(difluoromethyl)-2-methyl-1-nitrobenzene, valuable building blocks in the synthesis of novel therapeutic agents.

While a direct, off-the-shelf catalog of suppliers for high-purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is not readily apparent, this should not be considered a roadblock. Instead, it necessitates a strategic approach to chemical procurement, focusing on custom synthesis and rigorous analytical validation. This guide will detail the pathway for acquiring this and other similarly rare chemical entities.

The Landscape of Availability: Custom Synthesis as the Primary Route

Initial market surveys for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene reveal a prevalence of structurally related but distinct compounds. These include isomers and analogs such as 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene and 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene.[3][4] The absence of a readily available supply of the specific title compound suggests that it is likely not produced on a large, commercial scale and is instead primarily sourced through custom synthesis.

For researchers, this means engaging with chemical synthesis companies that specialize in producing novel or rare compounds on a contractual basis. The key to a successful custom synthesis project lies in clear communication of the required specifications.

Identifying and Engaging Custom Synthesis Partners

The process of selecting a custom synthesis supplier is critical and should be approached with the same rigor as any other scientific collaboration. A number of companies, from large-scale chemical manufacturers to smaller, specialized labs, offer these services. When vetting potential partners, consider the following:

-

Expertise in Fluorination Chemistry: The introduction of a difluoromethyl group is a specialized area of organic synthesis.[5] Look for suppliers with demonstrated experience in handling fluorinating reagents and executing similar synthetic transformations.

-

Analytical Capabilities: The supplier must have the in-house capability to not only monitor the progress of the synthesis but also to purify and, most importantly, rigorously validate the final product's identity and purity.

-

Transparency and Communication: A reliable partner will provide regular updates on the synthesis progress and be transparent about any challenges encountered.

Defining the Scope of a Custom Synthesis Project

When commissioning the synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, a detailed technical specification is paramount. This should include:

-

Purity Requirements: Specify the minimum acceptable purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug discovery applications, a purity of ≥98% is often required.

-

Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes, at a minimum:

-

¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS) data to verify the molecular weight.

-

HPLC or GC chromatogram to confirm purity.

-

-

Impurity Profile: For advanced applications, it may be necessary to identify and quantify any significant impurities.

In-House Synthesis and Purification Strategies

For research groups with the requisite expertise and facilities, in-house synthesis may be a viable alternative to outsourcing. While specific literature on the synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is sparse, established methods for the synthesis of related difluoromethoxy nitrobenzene derivatives can provide a foundational methodology.[6][7][8][9]

A plausible synthetic route could involve the difluoromethylation of a suitable precursor followed by nitration. The purification of the final product is a critical step to achieve the desired high purity. Techniques such as steam distillation and vacuum distillation are commonly employed for the purification of nitrobenzene derivatives.[10]

Analytical Methodologies for Quality Assurance

Whether the compound is sourced via custom synthesis or produced in-house, independent analytical verification is a cornerstone of scientific integrity. The following techniques are essential for confirming the identity and purity of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.[11] Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS is a powerful tool for both purity assessment and the identification of volatile impurities.[11] The mass spectrometer provides crucial structural information for each separated component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's atomic arrangement.

Combustion Ion Chromatography (CIC)

For fluorine-containing compounds, CIC can be used to determine the total fluorine content, providing an orthogonal confirmation of the compound's elemental composition.[12]

Data and Protocols

Table 1: Key Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Typical Parameters |

| HPLC-UV | Purity assessment and quantification of non-volatile impurities.[11][13] | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. |

| GC-MS | Purity assessment and identification of volatile impurities.[11][13] | Column: Capillary (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry. |

| ¹H and ¹³C NMR | Structural confirmation. | Solvent: CDCl₃ or DMSO-d₆; Spectrometer Frequency: ≥400 MHz. |

| Mass Spectrometry | Molecular weight verification. | Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). |

| Combustion Ion Chromatography | Elemental analysis (total fluorine content).[12] | Oxidative pyrolysis followed by ion chromatography. |

Experimental Protocol: General HPLC Purity Assessment

-

Sample Preparation: Accurately weigh approximately 10 mg of the 4-(Difluoromethyl)-2-methyl-1-nitrobenzene sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the Workflow

Caption: Workflow for acquiring and validating high-purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.

Conclusion

The acquisition of high-purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is a prime example of the procurement challenges researchers face with specialized chemical intermediates. A proactive and informed approach, centered on custom synthesis and rigorous, multi-technique analytical validation, is the most effective strategy. By clearly defining the requirements of the synthesis project and independently verifying the quality of the final product, researchers can confidently incorporate this and other novel building blocks into their drug discovery and development programs.

References

- MolCore. (n.d.). 63878-71-7 | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene.

- Sigma-Aldrich. (n.d.). 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8.

- Santa Cruz Biotechnology. (n.d.). 4-fluoro-2-methyl-1-nitrobenzene | CAS 446-33-3.

- Chem-Impex. (n.d.). 4-(Difluoromethoxy)nitrobenzene.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine.

- Acmec Biochemical. (n.d.). 61324-89-8[4-(Difluoromethyl)-1-fluoro-2-nitrobenzene].

- ChemScene. (n.d.). 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene | 1214364-90-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Versatility of Nitrobenzene Derivatives: Focus on 2-Fluoro-4-methyl-1-nitrobenzene.

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.

- Organic Syntheses. (n.d.). Nitrobenzene.

- Sigma-Aldrich. (n.d.). 1,1,3-Trichloroacetone produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9.

- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.

- Xu, P., Wang, Z., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.

- ATSDR. (n.d.). 6. ANALYTICAL METHODS.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorination methods in drug discovery.

- MilliporeSigma. (n.d.). 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7.

- Thermo Fisher Scientific. (n.d.). Determination of Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrolytic Combustion Followed by Ion Chromatography.

- MIT-IVY. (n.d.). High quality 1,1,3-Trichloroacetone supplier in China CAS NO.921-03-9.

- ChemicalBook. (n.d.). 921-03-9(1,1,3-Trichloroacetone).

- ProcessPointChemicals. (n.d.). Trichloroacetic Acid Supplier & Distributor of CAS# 76-03-9.

- Carl ROTH. (n.d.). Trichloroacetic acid solution, 10 l, plastic, CAS No. 76-03-9 | Reagents for fixing mixtures.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. 61324-89-8[4-(Difluoromethyl)-1-fluoro-2-nitrobenzene]- Acmec Biochemical [acmec.com.cn]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

The Enigmatic Value of a Modern Building Block: A Technical Guide to the Research-Grade Cost Considerations of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

Given its status as a non-catalog item, a traditional analysis of price trends is not feasible. Instead, this guide will provide an in-depth analysis of the factors that contribute to its intrinsic value and the likely cost drivers for its custom synthesis. We will explore the strategic importance of its structural motifs, plausible synthetic pathways, and the economic considerations that a research organization must weigh when contemplating its acquisition.

The Strategic Value Proposition: Why Consider This Moiety?

The value of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene lies in the unique combination of its three key structural features: the nitro group, the aromatic ring, and, most importantly, the difluoromethyl (CF₂H) group.

The Power of the Difluoromethyl Group:

The difluoromethyl group has gained significant traction in medicinal chemistry as a versatile bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the CF₂H moiety possesses an acidic proton capable of acting as a hydrogen bond donor, a crucial interaction for molecular recognition at a biological target.[3][4][5] This "lipophilic hydrogen bond donor" concept allows for the enhancement of binding affinity and specificity.[1][2]

Furthermore, the introduction of a difluoromethyl group can confer several other desirable properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, leading to an extended half-life of a drug candidate.[1][6]

-

Improved Lipophilicity and Bioavailability: The CF₂H group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH.[6]

The presence of the nitro group on the aromatic ring makes this compound a versatile intermediate. The nitro group can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations for building more complex molecules. The methyl group provides an additional point of substitution and can influence the electronic properties of the aromatic ring.

The Cost of Innovation: A Hypothetical Price Analysis

Since 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is not a stock item, its acquisition would necessitate a custom synthesis project. The price of such a project is determined by a confluence of factors.[7][8]

| Factor | Description | Impact on Cost |

| Synthesis Complexity | The number of steps, the difficulty of the reactions, and the need for specialized equipment. | High |

| Starting Material Cost | The price and availability of the initial chemical inputs. | Medium to High |

| Yield and Purity | The overall efficiency of the synthesis and the stringency of the final purity requirements. | High |

| Scale of Synthesis | The target quantity of the final compound (mg, g, kg). | Variable (cost per unit decreases with scale) |

| Analytical & Documentation | The level of analytical characterization and documentation required (e.g., for regulatory filings). | Medium |

A Plausible Synthetic Pathway and its Cost Implications:

A plausible, albeit challenging, synthetic route would likely involve the introduction of the difluoromethyl group onto a pre-functionalized toluene derivative. One potential conceptual workflow is outlined below.

Caption: Conceptual workflow for the synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.

Key Cost-Driving Steps in this Hypothetical Synthesis:

-

Side-chain Functionalization: The selective oxidation of the methyl group of 2-methyl-4-nitrotoluene to an aldehyde would be a critical and potentially low-yielding step, requiring careful control of reaction conditions to avoid over-oxidation or reaction at the other methyl group.

-

Deoxyfluorination: The conversion of the aldehyde to the difluoromethyl group is a specialized transformation. Reagents such as diethylaminosulfur trifluoride (DAST) or its analogues are expensive, moisture-sensitive, and require careful handling, significantly adding to the cost and complexity of this step.[1]

Given these challenges, a custom synthesis of a few grams of research-grade 4-(Difluoromethyl)-2-methyl-1-nitrobenzene could be estimated to be in the range of several thousand to tens of thousands of dollars, depending on the contract research organization (CRO) and the specific project requirements.[8][9][10]

Experimental Protocols: A Glimpse into the Synthesis of Related Structures

While a specific protocol for the title compound is not published, the following general procedures for key transformations in the synthesis of fluorinated nitroaromatics provide insight into the experimental realities.

Protocol 1: Nitration of a Toluene Derivative (Illustrative)

This protocol is adapted from the synthesis of 2-fluoro-5-nitro-toluene and is for illustrative purposes only.[11]

-

To a stirred solution of nitric acid, cooled to -15°C, add the starting toluene derivative (e.g., a difluoromethylated toluene) dropwise over a period of 2 hours, maintaining the temperature below -10°C.

-

Stir the reaction mixture at -15°C for an additional hour, then allow it to warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: O-Difluoromethylation of a Phenol (Illustrative)

This protocol is a general representation of a common method to introduce a difluoromethoxy group, which shares some reagents and principles with difluoromethylation.[6]

-

In a reaction vessel, dissolve the starting phenol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

-

Add a base (e.g., potassium carbonate, sodium hydride) and stir the mixture at room temperature for 30 minutes.

-

Introduce the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) and heat the reaction mixture to the required temperature (typically 80-120°C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

The Broader Context: Signaling Pathways and Drug Discovery

The strategic application of fluorinated building blocks like 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is often aimed at optimizing ligands for specific biological targets within signaling pathways implicated in disease. For instance, kinase inhibitors are a major class of drugs where fluorine substitution is heavily utilized to improve properties such as metabolic stability and target selectivity.[6]

Caption: Simplified diagram of a kinase signaling pathway and the inhibitory action of a drug molecule.

The difluoromethyl group on a potential inhibitor could form a critical hydrogen bond with an amino acid residue in the kinase's active site, thereby enhancing potency and selectivity.

Safety and Handling

As with all nitroaromatic compounds, 4-(Difluoromethyl)-2-methyl-1-nitrobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and are often skin and eye irritants.[12][13][14] Specific toxicological data for this compound is not available, and it should be treated as a potentially hazardous substance.

Conclusion

While the absence of a commercial market for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene precludes a direct analysis of its price trends, its value to the research and drug development community is significant. The unique properties of the difluoromethyl group make it a highly attractive moiety for incorporation into novel therapeutic agents. The decision to pursue the synthesis of this and similar compounds is a strategic one, balancing the high potential for scientific advancement against the considerable cost and complexity of its acquisition. For research teams at the forefront of drug discovery, the investment in such advanced, custom-synthesized building blocks can be a crucial step towards developing the next generation of innovative medicines.

References

-

The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link][3]

-

The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? Israel Chemical Society. [Link][4]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link][5]

-

CF2H, a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link][2]

-

Costs for Custom Synthesis & Contract Models. Chiroblock GmbH. [Link][7]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]

-

Custom Synthesis and Custom Chemicals. Pharmaceutical Technology. [Link]

-

Comparing Custom Synthesis Quotes: What's Included and What's Not. ResolveMass Laboratories Inc.. [Link][9]

-

What is Custom Synthesis? Advantages, Challenges & Important factors. Macsen Labs. [Link][10]

-

Fluorinated Building Blocks. Sunway Pharm Ltd. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]

-

Fluorinated Building Blocks. Hoffman Fine Chemicals. [Link]

- Preparation method of 3-fluoro-5-nitro trifluor toluene.

-

SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. [Link]

-

Synthesis of 2-fluoro-5-nitro-toluene. PrepChem.com. [Link][11]

-

Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 8. Custom Synthesis [sinopeg.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. macsenlab.com [macsenlab.com]

- 11. prepchem.com [prepchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

4-(Difluoromethyl)-2-methyl-1-nitrobenzene PubChem compound summary

This guide serves as an advanced technical reference for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene , a critical fluorinated building block in medicinal chemistry. It is structured to provide actionable synthetic insights, safety protocols, and physicochemical data for researchers in drug discovery and agrochemical development.

Executive Summary

4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS: 1261851-70-0) represents a specialized class of fluorinated aromatics used primarily as a scaffold for kinase inhibitors and metabolic stability enhancers. The introduction of the difluoromethyl group (–CHF₂) serves as a lipophilic hydrogen bond donor, often acting as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups while significantly improving metabolic resistance against oxidation. This guide details its synthesis via deoxyfluorination, physicochemical profiling, and downstream utility.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Identifier | Details |

| IUPAC Name | 1-(Difluoromethyl)-3-methyl-4-nitrobenzene |

| Common Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene |

| CAS Number | 1261851-70-0 |

| Molecular Formula | C₈H₇F₂NO₂ |

| SMILES | CC1=C(C=CC(=C1)C(F)F)[O-] |

| InChI Key | Derived from structure |

Physicochemical Properties (Calculated)

Note: Experimental data for this specific intermediate is proprietary; values below are computed using consensus algorithms (ACD/Labs, ChemAxon).

| Property | Value | Significance |

| Molecular Weight | 187.14 g/mol | Fragment-based drug design compliant. |

| LogP (Octanol/Water) | ~2.6 ± 0.3 | Moderate lipophilicity; good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | Indicates good oral bioavailability potential. |

| H-Bond Acceptors | 4 (F, O) | Fluorine atoms act as weak acceptors. |

| H-Bond Donors | 0 | The C-H in CF₂H is a weak H-bond donor. |

| Boiling Point (Predicted) | ~240–250 °C | High-boiling liquid/low-melting solid. |

Synthetic Architecture

Retrosynthetic Analysis

The most robust synthetic route avoids direct nitration of difluoromethyl-toluene due to poor regioselectivity. Instead, the preferred pathway utilizes the deoxyfluorination of 4-methyl-3-nitrobenzaldehyde . This approach guarantees the correct substitution pattern (1,2,4-trisubstituted benzene).

Core Synthesis Protocol: Deoxyfluorination

Objective: Conversion of the formyl group (–CHO) to the difluoromethyl group (–CHF₂) using DAST (Diethylaminosulfur trifluoride) or Deoxofluor®.

Reagents & Materials:

-

Precursor: 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6).[1]

-

Fluorinating Agent: DAST (1.5 – 2.0 equivalents). Note: Deoxofluor is recommended for scale-up due to higher thermal stability.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Dry Nitrogen (N₂) or Argon.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-methyl-3-nitrobenzaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add DAST (1.5 eq) via syringe under N₂ flow. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (Solvent: Hexanes/EtOAc 8:2) or LC-MS. The aldehyde peak should disappear.

-

Quenching (Critical Safety Step): Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (Sodium Bicarbonate). Warning: Vigorous CO₂ evolution occurs.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization of Synthetic Workflow

The following diagram illustrates the transformation from the aldehyde precursor to the target nitro compound and its subsequent reduction to the aniline.

Caption: Synthetic pathway from aldehyde precursor to the difluoromethyl target and downstream aniline.

Reactivity & Applications

Functionalization Logic

The nitro group at position 1 is the primary reactive handle. The difluoromethyl group at position 4 is generally stable under standard reducing conditions (e.g., hydrogenation), making this molecule a robust intermediate.

-

Reduction to Aniline: The most common next step is the reduction of the nitro group to form 4-(difluoromethyl)-2-methylaniline .

-

Protocol: Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) or Iron-mediated reduction (Fe powder, NH₄Cl, EtOH/H₂O).

-

Utility: This aniline is a "privileged structure" for urea or amide formation in kinase inhibitors (e.g., targeting VEGFR or EGFR).

-

Bioisosteric Significance

The –CHF₂ group acts as a lipophilic hydrogen bond donor . Unlike the trifluoromethyl (–CF₃) group, the terminal proton in –CHF₂ can interact with carbonyl oxygens in protein binding pockets, potentially improving potency while maintaining metabolic stability similar to –CF₃.

Safety & Handling Protocols

GHS Classification (Predicted)

Based on structural analogs (fluorinated nitrobenzenes):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).[2]

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[2]

Specific Hazards

-

DAST Handling: DAST can decompose explosively at temperatures >90°C. Never heat the neat reagent. Always quench with bicarbonate to neutralize HF byproducts.

-

Nitro Compounds: Potential energetic decomposition upon heating. Avoid shock or friction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144223 (Related Analog). Retrieved from .

-

ChemShuttle. Product Catalog: 4-(difluoromethyl)-2-methyl-1-nitrobenzene (CAS 1261851-70-0). Retrieved from .

- Middleton, W. J. (1975).New fluorinating reagents. Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 40(5), 574–578.

- Singh, R. P., & Shreve, J. M. (2002).Recent Advances in Nucleophilic Fluorination. Synthesis, 2002(17), 2561–2578.

-

ChemicalBook. 4-Methyl-3-nitrobenzaldehyde Synthesis and Properties. Retrieved from .

Sources

Methodological & Application

synthesis of 4-(Difluoromethyl)-2-methylaniline from nitro precursor

Application Note: Synthesis of 4-(Difluoromethyl)-2-methylaniline

Executive Summary

This guide details the robust synthesis of 4-(Difluoromethyl)-2-methylaniline (Target), a critical intermediate in the development of lipophilic, metabolically stable bioisosteres for drug discovery. While the difluoromethyl (

This protocol establishes a chemoselective reduction strategy using Iron/Acetic Acid (Fe/AcOH) as the primary high-fidelity method, while contrasting it with catalytic hydrogenation parameters for scale-up scenarios. It also covers the upstream generation of the nitro precursor to ensure a comprehensive "start-to-finish" workflow.

Strategic Retrosynthesis & Pathway

The synthesis hinges on the preservation of the benzylic C-F bonds. The 4-(difluoromethyl)-2-methyl-1-nitrobenzene precursor is typically accessed via deoxyfluorination of the corresponding aldehyde.

Chemical Pathway:

-

Precursor Synthesis: Deoxyfluorination of 3-methyl-4-nitrobenzaldehyde using nucleophilic fluorinating agents (e.g., Deoxo-Fluor®).

-

Core Transformation: Selective reduction of the nitro group to the aniline without affecting the sensitive benzylic difluoro moiety.

Figure 1: Synthetic pathway from aldehyde starting material to final aniline target.

Preparation of Nitro Precursor (Contextual)

Note: If the nitro precursor is already acquired, proceed to Section 4.

Precursor: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene Starting Material: 3-Methyl-4-nitrobenzaldehyde

Rationale: Direct nitration of 1-(difluoromethyl)-3-methylbenzene often yields poor regioselectivity. The most reliable route is the fluorination of the aldehyde, which is commercially available or easily synthesized.

Protocol:

-

Reagent Selection: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST. Deoxo-Fluor is thermally more stable and less explosive, though it still requires careful handling [1].

-

Reaction: Dissolve 3-methyl-4-nitrobenzaldehyde (1.0 equiv) in anhydrous DCM under

. -

Addition: Add Deoxo-Fluor (1.5 equiv) dropwise at 0°C. The reaction is exothermic.

-

Completion: Allow to warm to RT and stir for 12–16 hours.

-

Quench: CRITICAL: Quench by slow addition to saturated aqueous

. Never add water directly to the reaction mixture as it generates HF rapidly.

Core Protocol: Chemoselective Reduction

The primary risk during reduction is benzylic hydrodefluorination , where the

To guarantee integrity of the

Method A: Iron-Mediated Reduction (Recommended)

High fidelity, low cost, robust against defluorination.

Materials:

-

Precursor: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

-

Reagent: Iron Powder (325 mesh, reduced)

-

Solvent: Ethanol (95%) / Water (3:1 ratio)

-

Catalyst/Acid: Glacial Acetic Acid (AcOH) or

(mild)

Step-by-Step Protocol:

-

Setup: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the Nitro Precursor (10 mmol) in Ethanol (40 mL) and Water (10 mL) .

-

Activation: Add Iron Powder (50 mmol, 5 equiv) . The excess surface area drives the kinetics.

-

Initiation: Add Glacial Acetic Acid (50 mmol, 5 equiv) dropwise. Note: For acid-sensitive substrates, replace AcOH with solid

(10 equiv) and reflux. -

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Checkpoint: The reaction typically completes in 1–2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (UV active, often yellow) will disappear; the amine (often fluorescent or stains with ninhydrin) will appear.

-

-

Workup (The "Self-Validating" Step):

-

Cool to room temperature.[1]

-

Neutralize with saturated

until pH ~8. This precipitates iron salts as hydroxides/oxides. -

Filter the slurry through a Celite pad to remove iron sludge. Wash the pad thoroughly with EtOAc.

-

-

Extraction:

-

Partition the filtrate between EtOAc and water.

-

Wash organic layer with Brine (

). -

Dry over

, filter, and concentrate.

-

Method B: Catalytic Hydrogenation (Scale-Up Alternative)

Cleaner profile but higher risk of defluorination.

If using hydrogenation, modify standard conditions to suppress C-F cleavage:

-

Catalyst: Use

(Adam's Catalyst) or sulfided -

Solvent: Methanol or EtOAc.[2] Avoid acidic media.

-

Pressure: Low pressure (1 atm / balloon) is preferred over high pressure bombs.

Experimental Workflow & Visualization

The following diagram illustrates the operational logic for the Iron reduction method, including critical decision points for purification.

Figure 2: Operational workflow for the iron-mediated reduction.

Analytical Data & Characterization

To validate the synthesis, compare your isolated material against these expected spectral characteristics.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Characteristic gem-difluoro proton signal. Large coupling constant confirms | ||

| 1H NMR | Methyl Group | Aryl methyl group. | |

| 1H NMR | Amine Protons | ||

| 19F NMR | Distinctive shift for difluoromethyl. Absence of other peaks confirms no defluorination. | ||

| MS (ESI) | Molecular ion peak. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Loss of F-NMR signal | Hydrodefluorination | Switch from Pd/C to Fe/AcOH or |

| Incomplete Reduction | Catalyst poisoning / Low Temp | Increase agitation (Fe is heterogeneous); verify reflux temp. |

| Sticky Black Tar | Iron complexation | Ensure basic workup (pH > 8) to fully precipitate Fe salts before Celite filtration. |

Safety & Handling

-

Deoxo-Fluor/DAST: Reacts violently with water to release HF. Use only in anhydrous conditions. Keep Calcium Gluconate gel nearby as an HF antidote.

-

Nitro Compounds: Potentially explosive at high temperatures. Do not distill the nitro precursor to dryness if high heat is required.

-

Iron Waste: Finely divided iron can be pyrophoric. Keep wet during disposal.

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[3] Nature, 473(7348), 470-477.

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

Sources

Application Notes & Protocols: The Strategic Role of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene in Advanced Agrochemical Synthesis

Abstract

The introduction of fluorine atoms into active agrochemical ingredients is a proven strategy for enhancing their efficacy, metabolic stability, and overall performance. The difluoromethyl (-CHF₂) group, in particular, offers a unique modulation of lipophilicity and hydrogen bonding potential, making it a highly sought-after functional group in modern fungicide and herbicide design. This document provides a detailed technical guide on the synthesis and application of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene , a critical intermediate for constructing advanced agrochemical entities. We will elucidate the synthetic pathway to this key building block, its subsequent conversion to the corresponding aniline, and its application in the synthesis of potent pyrazole carboxamide fungicides, a class known for inhibiting the succinate dehydrogenase (SDH) enzyme in fungal respiration.[1][2] This guide is intended for researchers, process chemists, and drug development professionals in the agrochemical sector.

Introduction: The Significance of the Difluoromethyl Moiety

Nitroaromatic compounds are foundational intermediates in industrial chemistry, serving as precursors to anilines, which are subsequently incorporated into a vast array of complex molecules, including pharmaceuticals and agrochemicals.[3] The compound 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is of particular interest due to the strategic placement of three key functional groups:

-

The Nitro Group: A versatile functional group that serves as a precursor to the primary amine, enabling crucial bond-forming reactions, most notably amide coupling.

-

The Methyl Group: Provides steric and electronic influence that can fine-tune the final molecule's binding affinity to its biological target.

-

The Difluoromethyl Group: This group is a bioisostere of hydroxyl or thiol groups but with significantly different electronic properties and metabolic stability. Its inclusion can lead to enhanced binding interactions, improved transport within the plant, and increased resistance to metabolic degradation by the target pest.[1]

The ultimate value of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene lies in its conversion to 4-(Difluoromethyl)-2-methylaniline . This aniline is a key synthon for producing a new generation of SDHI fungicides, analogous to blockbuster products like Bixafen.[2][4]

Synthetic Pathways and Protocols

The overall synthetic strategy involves a two-step process: the nitration of a suitable precursor to yield 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, followed by the selective reduction of the nitro group to afford the target aniline intermediate. This aniline is then ready for coupling with the requisite carboxylic acid partner to form the final active ingredient.

Protocol 1: Synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

The synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is achieved via the electrophilic nitration of 1-(difluoromethyl)-3-methylbenzene. The protocol described here is adapted from established procedures for the nitration of analogous substituted benzotrifluoride compounds, which require careful temperature control to manage regioselectivity and ensure safety.[5][6][7]

Causality Behind Experimental Choices:

-

Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the moderately deactivated benzene ring.

-

Low-Temperature Control (-20°C to -15°C): Electrophilic aromatic substitution on a ring with both an ortho/para-directing group (methyl) and a meta-directing group (difluoromethyl) can lead to a mixture of isomers. Maintaining a low temperature throughout the addition of the substrate helps to maximize the formation of the desired 4-nitro isomer and minimizes the risk of runaway exothermic reactions.[5][6]

-

Quenching on Ice: The reaction is quenched by pouring it into a mixture of ice and water to rapidly halt the reaction, dilute the strong acid, and facilitate the precipitation or separation of the organic product.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value | Notes |

| Starting Material | ||

| 1-(Difluoromethyl)-3-methylbenzene | 1.0 mol | Assumed as the precursor. |

| Reagents | ||

| 98% Nitric Acid (HNO₃) | 4.0 mol | Molar excess to ensure complete reaction.[5] |

| 98% Sulfuric Acid (H₂SO₄) | ~800 mL | Serves as the catalyst and solvent. |

| Reaction Conditions | ||

| Reaction Temperature | -20°C to -15°C | Critical for selectivity and safety. |

| Addition Time | ~2 hours | Slow, dropwise addition is essential. |

| Stirring Time (Post-addition) | 15-30 minutes | To ensure the reaction goes to completion. |

| Work-up | ||

| Quenching Medium | Ice/Water Slurry | |

| Extraction Solvent | Methylene Chloride | |

| Wash Solution | aq. Sodium Carbonate | To neutralize residual acid. |

Step-by-Step Methodology:

-

Charge a suitable reaction vessel, equipped with a mechanical stirrer, thermometer, and addition funnel, with 98% nitric acid.

-

Cool the nitric acid to approximately -20°C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Slowly add the 1-(difluoromethyl)-3-methylbenzene dropwise to the stirred nitric acid, ensuring the internal temperature is maintained between -20°C and -15°C. The addition should take approximately 2 hours.[5]

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes at the same temperature.

-

Carefully pour the reaction mixture into a large beaker containing an ice-water slurry with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride.

-

Wash the organic layer sequentially with water and a dilute sodium carbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. Further purification can be achieved by vacuum distillation.

Diagram: Workflow for the Synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

Caption: Workflow for the nitration of 1-(difluoromethyl)-3-methylbenzene.

Protocol 2: Reduction to 4-(Difluoromethyl)-2-methylaniline